molecular formula C9H9NO B3348499 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- CAS No. 174392-23-5

1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-

Cat. No.: B3348499
CAS No.: 174392-23-5
M. Wt: 147.17 g/mol
InChI Key: VNPWIDIVQOFLQS-LURJTMIESA-N
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Description

The compound “1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-” is a chiral isoindolinone derivative characterized by a methyl group at the 3-position and a stereogenic center with an (S)-configuration. Isoindolinones are heterocyclic compounds with a fused benzene and lactam ring, often serving as key intermediates in pharmaceuticals and materials science. The (3S)-methyl substitution confers distinct steric and electronic properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3S)-3-methyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWIDIVQOFLQS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449517
Record name 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174392-23-5
Record name 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- can be achieved through various synthetic routes. One common method involves the catalytic asymmetric intramolecular cascade imidization–nucleophilic addition–lactamization of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate. This reaction is catalyzed by a chiral phosphoric acid and represents an efficient method for the preparation of chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones with high yields and excellent enantioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted isoindolone derivatives.

Scientific Research Applications

Medicinal Chemistry

1H-Isoindol-1-one derivatives are being investigated for their therapeutic potential. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

  • Neurological Disorders : Research indicates that this compound may have implications in treating conditions such as Alzheimer's disease by modulating muscarinic acetylcholine receptors (mAChRs) .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Synthesis of Ligands

The compound is utilized in the synthesis of bitopic ligands for mAChRs. These ligands are designed to selectively activate specific receptor subtypes, which is crucial for developing targeted therapies in neurology .

Case Study 1: Bitopic Ligands

Research has demonstrated the synthesis of bitopic ligands incorporating 1H-Isoindol-1-one, which showed selective activation of M1 mAChRs. This selectivity is vital for cognitive function and presents a pathway for developing treatments for cognitive impairments .

Case Study 2: Antibacterial Activity

In one study, derivatives of this compound were tested against E. coli, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. These results highlight the potential for developing new antibacterial agents based on this molecular framework .

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Variations in Isoindolinone Derivatives

Compound Name Substituent at 3-Position Stereochemistry Key Functional Groups Evidence ID
2,3-Dihydro-3-methyl-1H-isoindol-1-one (3S) Methyl (3S) Lactam, methyl [20]
2,3-Dihydro-3-pentyl-1H-isoindol-1-one (3S) Pentyl (3S) Lactam, pentyl [20]
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one Hydroxy, phenyl Not specified Lactam, hydroxy, phenyl [5], [12]
2,3-Dihydro-3-methoxy-ferrocenyl derivatives Methoxy, ferrocenyl Varies Lactam, methoxy, organometallic [1], [7]
Etomidoline (Muscle relaxant) Ethyl, piperidinyl ethoxy Not specified Lactam, ethyl, piperidinyl [10]
  • Methyl vs. Larger Alkyl Groups : The (3S)-methyl derivative likely exhibits lower lipophilicity (logP ~2.67 inferred from similar compounds ) compared to the (3S)-pentyl analog (logP expected to be higher due to longer alkyl chain). Smaller substituents like methyl may enhance metabolic stability compared to bulkier groups, which can hinder enzymatic degradation .
  • Methoxy groups balance lipophilicity and stability, as seen in ferrocenyl-methoxy derivatives with yields up to 94% .

Stereochemical Considerations

The (3S)-configuration is critical for enantioselective interactions. For example, (3S)-6-fluoro-piperidinyl derivatives (e.g., [9]) show distinct pharmacological profiles compared to racemic mixtures. The (3S)-methyl group’s spatial arrangement may influence binding to chiral receptors or enzymes, though this requires validation via crystallography or docking studies .

Biological Activity

1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- is a chiral compound classified within the isoindolone family, characterized by a nitrogen atom in a five-membered ring fused to a benzene ring. The unique stereochemistry and the presence of a methyl group at the 3-position contribute to its distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C9H9NO
  • CAS Number : 174392-23-5
  • Stereochemistry : (3S) configuration indicates specific spatial arrangement affecting biological interactions.

Antimicrobial Properties

Research has indicated that isoindolone derivatives exhibit significant antimicrobial activity. A study focusing on various isoindolone compounds demonstrated that 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- showed promising results against several bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of isoindolone derivatives. One notable investigation revealed that 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- effectively inhibited the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in human cancer cell lines through modulation of key signaling pathways involved in cell survival and death.

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- demonstrated the ability to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage.

The biological effects of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases and phosphatases.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling cascades.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several isoindolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound Treatment4035

Research Applications

The unique properties of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- make it a valuable candidate for various applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a lead compound for new therapeutic agents.
  • Chemical Synthesis : Utilized as a building block for synthesizing complex organic molecules and other isoindolone derivatives.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (3S) of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl- be experimentally confirmed?

  • Methodological Answer : The (3S) configuration can be validated using X-ray crystallography, which provides definitive spatial arrangement data. For example, derivatives like 3-(acetyloxy)-4,5,6,7-tetrachloro-2,3-dihydro-3-[(1R)-2-methoxy-1-phenylethyl]-2-methyl- (3S)-isoindol-1-one ( ) have been structurally resolved via crystallography. Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers by retention time differences. Circular dichroism (CD) spectroscopy may also corroborate optical activity linked to the stereocenter.

Q. What synthetic routes are commonly employed to prepare the 2,3-dihydroisoindol-1-one scaffold?

  • Methodological Answer : Cyclization of substituted phthalimides or intramolecular Heck reactions are typical pathways. For example, describes a derivative synthesized via tert-butylamino-substituted intermediates, verified by SMILES notation (C1(=O)C2=C(C=CC=C2)C(...)N1CC). Reductive amination of ketones or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups. Reaction optimization should track intermediates via LC-MS and confirm purity through NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers mitigate racemization during synthesis of the (3S)-enantiomer?

  • Methodological Answer : Racemization is minimized by using low-temperature conditions (<0°C) during nucleophilic substitutions and avoiding strong bases. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereocontrol. Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., using a Daicel column) ensures fidelity. For example, highlights PubChem-derived spectral data for validating stereochemical integrity.

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the enantioselectivity of (3S)-isoindol-1-one synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric catalysis, enhancing ee. For instance, reports a 95% yield for a related indol-2-one using Pd(OAc)₂ with BINAP ligands in toluene. Compare solvent effects using a Design of Experiments (DoE) approach, varying parameters like temperature, catalyst loading (e.g., 0.5–5 mol%), and solvent dielectric constant. Kinetic studies (e.g., Eyring plots) can elucidate entropy/enthalpy contributions to selectivity.

Q. What analytical strategies resolve contradictions in reported NMR spectral data for dihydroisoindol-1-one derivatives?

  • Methodological Answer : Discrepancies arise from tautomerism or solvent-induced shifts. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, ’s InChI data (InChI=1S/C20H23ClN2O/...) implies distinct proton environments. Cross-reference with computational NMR (e.g., DFT via Gaussian) to predict shifts and validate assignments. Collaborative databases like PubChem () aggregate spectral data for benchmarking.

Q. How can computational methods predict the reactivity of substituted dihydroisoindol-1-ones in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For derivatives like 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one ( ), Fukui indices identify reactive centers. Molecular dynamics (MD) simulations assess steric hindrance, while docking studies (e.g., AutoDock Vina) evaluate binding affinities for biological targets.

Safety and Stability Considerations

Q. What precautions are critical when handling (3S)-dihydroisoindol-1-one derivatives under acidic/basic conditions?

  • Methodological Answer : Acidic conditions may protonate the lactam oxygen, increasing reactivity and potential toxicity. Use fume hoods and PPE (gloves, goggles) as per ’s SDS guidelines. Avoid prolonged exposure to light/heat, which can degrade the scaffold. Stability studies (e.g., forced degradation under ICH Q1A conditions) using HPLC track decomposition products. Store compounds under inert gas (N₂/Ar) at –20°C to prevent oxidation.

Data Integration and Reproducibility

Q. How can researchers reconcile divergent synthetic yields reported for similar dihydroisoindol-1-one derivatives?

  • Methodological Answer : Yield discrepancies often stem from impurity profiles or unoptimized workup steps. Reproduce protocols from and , noting variables like reaction time (e.g., 12–72 hours) and purification methods (e.g., column chromatography vs. recrystallization). Use Design-Expert® software for response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst). Publish detailed procedural logs in open-access platforms (e.g., Zenodo) to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-
Reactant of Route 2
Reactant of Route 2
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-

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